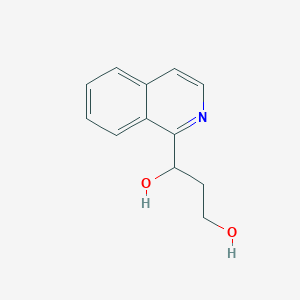

1-(Isoquinolin-1-yl)propane-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-isoquinolin-1-ylpropane-1,3-diol |

InChI |

InChI=1S/C12H13NO2/c14-8-6-11(15)12-10-4-2-1-3-9(10)5-7-13-12/h1-5,7,11,14-15H,6,8H2 |

InChI Key |

FETKOOIDSVQGHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(CCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Construction of 1 Isoquinolin 1 Yl Propane 1,3 Diol and Its Derivatives

Historical and Advanced Synthetic Approaches to the Isoquinoline (B145761) Ring System

The isoquinoline scaffold is a key structural motif in a vast number of biologically active natural products and pharmaceutical agents. Over the years, a plethora of synthetic methods have been developed for its construction, ranging from classical named reactions to modern metal-catalyzed transformations.

Classical Named Reactions in Isoquinoline Core Synthesis

Several named reactions have become cornerstones of isoquinoline synthesis, each offering a unique pathway to this important heterocyclic system.

Pomeranz–Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to yield an isoquinoline. chemistry-reaction.comwikipedia.org The reaction is typically promoted by strong acids like sulfuric acid, although Lewis acids have also been employed. wikipedia.org The mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution to form the bicyclic system. chemistry-reaction.comwikiwand.com

Bischler–Napieralski Reaction: This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent. slideshare.netwikipedia.orgnrochemistry.com Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.org The resulting dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines. The reaction is particularly effective for arenes bearing electron-donating groups. nrochemistry.com The mechanism is believed to involve the formation of a nitrilium ion intermediate. slideshare.netwikipedia.org

Pictet–Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.org The reaction can be considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org The electrophilicity of the iminium ion formed under acidic conditions drives the cyclization. wikipedia.org The versatility of this reaction has led to its widespread use in the synthesis of isoquinoline alkaloids. aalto.fi

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product |

|---|---|---|---|

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

| Bischler–Napieralski | β-Arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

Modern Catalytic and Metal-Mediated Syntheses for Isoquinoline Derivatization

In recent decades, transition-metal catalysis has revolutionized the synthesis of isoquinolines, offering milder reaction conditions, improved functional group tolerance, and novel pathways for derivatization.

Palladium, rhodium, and ruthenium are among the most frequently used transition metals for C-H activation and annulation strategies to construct the isoquinoline core. mdpi.comnih.gov These methods often involve the reaction of arenes bearing a directing group with alkynes or alkenes. For instance, Rh(III)-catalyzed C-H activation/annulation of benzamides with alkynes provides a direct route to isoquinolones. nih.gov Similarly, palladium-catalyzed C-H activation has been employed in the synthesis of 3,4-substituted hydroisoquinolones from N-methoxy benzamides and 2,3-allenoic acid esters. mdpi.com Microwave-assisted synthesis, often in conjunction with metal catalysts, has emerged as a technique to accelerate these reactions and improve yields. researchgate.net

Asymmetric Synthetic Routes to Chiral Isoquinoline Scaffolds

The development of asymmetric methods to access chiral isoquinoline scaffolds is of paramount importance, given the stereospecific bioactivity of many isoquinoline-containing natural products and pharmaceuticals. nih.gov Both diastereoselective and enantioselective catalytic methods have been applied to achieve this goal. nih.gov

Asymmetric synthesis of C1-chiral tetrahydroisoquinolines (THIQs) has been a significant focus, with strategies including the asymmetric reduction of imines, enamines, and iminium salts containing an isoquinoline moiety. thieme-connect.commdpi.com This can be achieved through transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation, as well as organocatalytic methods. mdpi.com Furthermore, nickel-catalyzed asymmetric denitrogenative transannulation has been developed to provide access to novel axially chiral isoquinolones. nih.gov

Stereoselective Synthesis of the Propane-1,3-diol Moiety

The propane-1,3-diol unit in the target molecule contains two stereocenters, necessitating the use of stereoselective synthetic methods to control their relative and absolute configuration. The formation of syn- and anti-1,3-diols is a common challenge in organic synthesis, and numerous strategies have been developed to address it. researchgate.netfz-juelich.de

Diastereoselective and Enantioselective Methodologies for 1,3-Diol Formation

A variety of methods are available for the stereoselective synthesis of 1,3-diols. fz-juelich.deacs.org One of the most common approaches is the diastereoselective reduction of β-hydroxyketones, where the choice of reducing agent dictates the formation of either the syn- or anti-diol. acs.org

Another powerful strategy is the asymmetric aldol (B89426) reaction, which can establish the two stereocenters in a single step. acs.orgnih.gov The subsequent stereoselective reduction of the resulting chiral β-hydroxyketone provides access to enantiomerically pure 1,3-diols. acs.orgnih.gov Biocatalytic methods, such as the enzymatic reduction of 1,3-diketones or β-hydroxyketones, offer an environmentally friendly and highly selective alternative for the synthesis of chiral 1,3-diols. nih.govrsc.org

Dynamic kinetic asymmetric transformation (DYKAT) has also been successfully applied to the synthesis of enantiomerically pure syn-1,3-diacetates from racemic diastereomeric mixtures of 1,3-diols. nih.gov This process combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov

| Methodology | Key Transformation | Stereochemical Outcome |

|---|---|---|

| Diastereoselective Reduction | Reduction of β-hydroxyketone | syn- or anti-diol depending on reducing agent |

| Asymmetric Aldol Reaction | Aldol addition followed by reduction | Enantiomerically enriched diols |

| Biocatalysis | Enzymatic reduction or resolution | High enantioselectivity |

| Dynamic Kinetic Asymmetric Transformation | Enzymatic acylation with in situ racemization | Enantiomerically pure syn-diacetates |

Directed Functionalization Strategies for Propanediol Incorporation

The incorporation of the propane-1,3-diol moiety onto the isoquinoline core can be envisioned through various directed functionalization strategies. For instance, the synthesis of 1,3-propanediol (B51772) itself can be achieved through chemical routes such as the hydration of acrolein followed by hydrogenation, or the hydroformylation of ethylene (B1197577) oxide. nih.govresearchgate.netgoogle.com Biocatalytic routes starting from renewable resources like glycerol (B35011) are also well-established. nih.govresearchgate.net

In the context of constructing 1-(Isoquinolin-1-yl)propane-1,3-diol, a plausible strategy would involve the nucleophilic addition of a suitable three-carbon synthon to the C1 position of an isoquinoline derivative. This could be followed by transformations to install the diol functionality with the desired stereochemistry. Alternatively, a pre-functionalized chiral propane-1,3-diol derivative could be coupled to the isoquinoline core.

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies. A convergent synthesis would involve the preparation of the isoquinoline core and the propane-1,3-diol synthon separately, followed by their coupling in a late-stage step. Conversely, a divergent approach would begin with a pre-functionalized isoquinoline or a precursor, from which the propane-1,3-diol side chain is elaborated.

A plausible and versatile approach to the synthesis of this compound is through the application of the Reissert reaction, a well-established method for the functionalization of the C1-position of isoquinolines. wikipedia.orgresearchgate.net This method allows for the introduction of a carbon substituent which can be further elaborated to the desired diol functionality.

Proposed Divergent Synthesis via Reissert Reaction:

A potential divergent pathway commences with the formation of a Reissert compound from isoquinoline. The anion of this Reissert compound can then be reacted with a suitable three-carbon electrophile containing a protected diol moiety. Subsequent hydrolysis and deprotection would yield the target molecule.

Step 1: Formation of the Reissert Compound. Isoquinoline is reacted with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form the N-acyl-1-cyano-1,2-dihydroisoquinoline, commonly known as a Reissert compound. wikipedia.orgclockss.org

Step 2: Alkylation of the Reissert Anion. The Reissert compound is deprotonated with a strong base, such as sodium hydride or an organolithium reagent, to generate a nucleophilic anion. This anion is then reacted with a protected three-carbon electrophile. A suitable electrophile would be a protected derivative of 3-hydroxypropanal, for instance, 2-(1,3-dioxan-2-yl)ethyl bromide. The use of a protecting group for the diol functionality is crucial to prevent side reactions.

Step 3: Hydrolysis and Deprotection. The resulting alkylated Reissert compound is then subjected to acidic or basic hydrolysis to remove the N-acyl and cyano groups, leading to the restoration of the aromatic isoquinoline ring. A final deprotection step, for example, acidic hydrolysis of the acetal (B89532) protecting group, would unveil the propane-1,3-diol moiety to afford this compound.

Proposed Convergent Synthesis:

A convergent approach would involve the synthesis of a 1-metallated isoquinoline species and its subsequent reaction with a protected propane-1,3-diol derived electrophile.

Step 1: Preparation of a 1-lithiated Isoquinoline. 1-Bromoisoquinoline can be subjected to lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures to generate the highly reactive 1-lithioisoquinoline.

Step 2: Synthesis of the Electrophile. A protected form of 3-bromopropane-1,2-diol, such as 2-(2-bromoethyl)-1,3-dioxolane, can be prepared from commercially available starting materials.

Step 3: Coupling and Deprotection. The 1-lithioisoquinoline is then reacted with the protected electrophile. Subsequent acidic workup would lead to the deprotection of the diol, yielding the final product.

Derivatization and Analog Synthesis of this compound

The modular nature of the proposed synthetic routes allows for the systematic derivatization of both the isoquinoline core and the propane-1,3-diol unit, as well as the synthesis of conformational and stereochemical analogues.

Modifications of the Isoquinoline Core Substitutions

The isoquinoline nucleus can be readily modified either before or after the introduction of the propane-1,3-diol side chain.

Synthesis of Substituted Isoquinolines: A wide array of substituted isoquinolines can be synthesized using established methods such as the Bischler-Napieralski or Pictet-Spengler reactions. gauthmath.com These substituted isoquinolines can then be carried through the Reissert reaction pathway described above. For example, starting with a 6,7-dimethoxyisoquinoline (B95607) would lead to the corresponding substituted analogue of the target molecule.

Post-synthetic Modification: Alternatively, functional groups on the isoquinoline ring of the final product can be manipulated. For instance, a bromo-substituted isoquinoline analogue could undergo palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups.

| Modification Strategy | Example Reaction | Potential Substituents |

| Pre-synthesis of substituted isoquinoline | Bischler-Napieralski cyclization | Alkoxy, alkyl, halogen |

| Post-synthetic modification | Suzuki or Stille cross-coupling | Aryl, heteroaryl, vinyl |

| Electrophilic aromatic substitution | Nitration, halogenation | Nitro, halogen |

Structural Diversification of the Propane-1,3-diol Unit

The propane-1,3-diol side chain offers several points for structural modification, allowing for the exploration of the impact of chain length, branching, and substitution on the properties of the molecule.

Varying the Chain Length: By employing electrophiles with different chain lengths in the Reissert or Grignard-type reactions, analogues with butane-1,4-diol or ethane-1,2-diol side chains could be synthesized.

Introduction of Substituents: The propane-1,3-diol unit can be substituted with various functional groups. For example, using a protected version of 2-methyl-3-hydroxypropanal as the electrophile would lead to a methylated diol side chain. The hydroxyl groups themselves can also be derivatized to form ethers or esters through standard synthetic transformations. qub.ac.uk

| Modification Position | Synthetic Approach | Resulting Analogue |

| Carbon backbone | Use of substituted electrophiles (e.g., 2-alkyl-3-hydroxypropanal derivatives) | 1-(Isoquinolin-1-yl)-2-alkylpropane-1,3-diol |

| Hydroxyl groups | Etherification (e.g., Williamson ether synthesis) | 1-(Isoquinolin-1-yl)-1,3-dialkoxypropane |

| Hydroxyl groups | Esterification with acyl chlorides or anhydrides | 1-(Isoquinolin-1-yl)propane-1,3-diyl diacetate |

Synthesis of Conformational and Stereochemical Analogues

The presence of a stereocenter at the C1 position of the propane-1,3-diol chain in this compound introduces the possibility of stereoisomers.

Asymmetric Synthesis: The synthesis of enantiomerically enriched or pure stereoisomers could be achieved through several strategies. The use of a chiral auxiliary on the Reissert compound could induce diastereoselectivity in the alkylation step. Alternatively, an asymmetric reduction of a corresponding ketone precursor, 1-(isoquinolin-1-yl)-3-hydroxypropan-1-one, using chiral reducing agents such as those derived from boranes or chiral metal catalysts, could provide access to specific stereoisomers. sctunisie.org Enzymatic resolutions of a racemic mixture of the final diol or a suitable intermediate could also be employed to separate the enantiomers. sctunisie.org

Conformational Restriction: To explore the bioactive conformation, conformationally restricted analogues could be synthesized. For example, the propane-1,3-diol unit could be incorporated into a cyclic system, such as a dioxane ring, by reacting the diol with an appropriate aldehyde or ketone. qub.ac.uk This would lock the side chain into a more rigid conformation.

| Analogue Type | Synthetic Strategy | Key Feature |

| Enantiomers | Asymmetric reduction of a ketone precursor | Enantiopure R- or S-isomer |

| Diastereomers | Use of a chiral electrophile or auxiliary | Control over multiple stereocenters |

| Conformationally restricted | Cyclization of the diol with an aldehyde | Rigidified side chain |

The systematic application of these synthetic methodologies would allow for the creation of a diverse library of this compound derivatives and analogues, which is essential for detailed structure-activity relationship studies.

Investigation of Molecular and Cellular Biological Activities of 1 Isoquinolin 1 Yl Propane 1,3 Diol and Its Analogues

Elucidation of Molecular Mechanisms of Action

The diverse biological effects of isoquinoline (B145761) derivatives stem from their ability to interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids, thereby perturbing cellular pathways.

Enzyme Inhibition and Modulation Studies

Isoquinoline analogues have been identified as potent inhibitors of several key enzymes.

Thymidine (B127349) Phosphorylase (TP): This enzyme is a target in cancer therapy due to its role in angiogenesis. nih.govmdpi.com A study on isoquinoline analogues revealed significant inhibitory potential against E. coli thymidine phosphorylase, with many compounds showing greater activity than the standard drug, 7-Deazaxanthine. nih.gov Another series of isoquinoline derivatives bearing an oxadiazole moiety also demonstrated outstanding inhibitory activity against thymidine phosphorylase, with IC50 values ranging from 1.10 to 54.60 µM. nih.gov These findings suggest that the isoquinoline scaffold is a promising template for the design of novel TP inhibitors.

Topoisomerase I: While specific studies on 1-(isoquinolin-1-yl)propane-1,3-diol are not available, natural isoquinoline alkaloids like berberine (B55584) have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition is a key mechanism for their anticancer properties.

Cyclooxygenase (COX): Certain isoquinoline alkaloids have demonstrated anti-inflammatory effects, which may be partly attributed to the inhibition of COX enzymes. researchgate.net For instance, the alkaloid tetrandrine (B1684364) has shown anti-inflammatory properties. Further research is needed to establish a direct inhibitory link between specific isoquinoline analogues and COX activity.

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| Isoquinoline Analogues (KA-1 to 16) | Thymidine Phosphorylase | 4.40 - 69.30 µM | nih.gov |

| Isoquinoline-Oxadiazole Derivatives | Thymidine Phosphorylase | 1.10 - 54.60 µM | nih.gov |

Receptor Binding and Ligand-Target Interaction Profiling

Isoquinoline derivatives have been shown to interact with various receptors.

Adenosine (B11128) A3 Receptor: A series of N-phenyl-N'-isoquinolin-1-ylurea derivatives were synthesized and found to bind to human adenosine A3 receptors. nih.govvu.nl Structure-activity relationship studies indicated that substituents on the isoquinoline and phenyl rings significantly influenced binding affinity. nih.govvu.nl This interaction can modulate cellular processes, as demonstrated by the competitive antagonism of cAMP production in cells expressing the human adenosine A3 receptor. nih.gov

Serotonin 5-HT3 Receptor: Palonosetron, an isoquinoline derivative, is a potent 5-HT3 receptor antagonist. wikipedia.org These receptors are ligand-gated ion channels, and their antagonism is a key mechanism for preventing nausea and vomiting. wikipedia.org The pharmacophore for 5-HT3 receptor antagonists includes an aromatic/heteroaromatic ring, like isoquinoline, and a basic center. wikipedia.org

HER2 Kinase: Novel isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in cancer therapy. nih.govrsc.org These compounds demonstrated improved selectivity for HER2 over EGFR and enhanced anti-proliferative effects against HER2-dependent cancer cells. nih.gov The representative compound 14f showed more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib. rsc.org

Investigation of Cellular Pathway Perturbation and Signaling Cascades

The interaction of isoquinoline analogues with enzymes and receptors leads to the perturbation of various cellular signaling pathways.

NF-κB Pathway: The nuclear factor-κB (NF-κB) pathway is central to inflammation and immunity. nih.gov Demethyleneberberine, an isoquinoline alkaloid, has been shown to reduce inflammatory responses by inhibiting this pathway. nih.gov

PI3K/Akt Signaling Pathway: This pathway is crucial for cell proliferation and survival. Norisoboldine, another isoquinoline alkaloid, was found to inhibit the proliferation of inflammatory cells by attenuating the PI3K/Akt signaling pathway. nih.gov

AhR/Nrf2/ROS Signaling Pathway: Norisoboldine has also been shown to inhibit the activation of the NLRP3 inflammasome by regulating the AhR/Nrf2/ROS signaling pathway, thereby reducing inflammation. nih.gov

DNA/RNA Interaction Analysis

Many isoquinoline alkaloids can interact directly with nucleic acids, which is a significant mechanism for their biological activity, particularly their anticancer properties. nih.gov

DNA Intercalation and Groove Binding: Planar isoquinoline alkaloids like sanguinarine (B192314) and coralyne are known to intercalate between DNA base pairs. nih.gov Others, such as berberine and palmatine, exhibit partial intercalation. nih.gov These interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

G-Quadruplex DNA Stabilization: Berberine has been shown to bind strongly to G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes. nih.gov By stabilizing these structures, berberine can inhibit telomerase activity, an enzyme essential for the immortalization of cancer cells. nih.gov

RNA Binding: The interaction of isoquinoline alkaloids with RNA is an emerging area of research. nih.gov Alkaloids like berberine have been shown to interact with poly(A) and tRNA, suggesting that they can also modulate RNA function. nih.gov

In Vitro Efficacy Assessments in Relevant Biological Systems

The diverse molecular interactions of isoquinoline analogues translate into a broad spectrum of in vitro efficacy against various pathogens. researchgate.net

Antimicrobial Spectrum and Potency Analysis

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of isoquinoline derivatives against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com A series of synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines exhibited broad-range bactericidal activity. nih.gov Another study on alkynyl isoquinoline compounds showed potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Two compounds, in particular, demonstrated minimal inhibitory concentrations (MICs) as low as 1 µg/mL against S. aureus. mdpi.com

Antifungal Activity: The antifungal activity of isoquinoline derivatives has also been reported. researchgate.netnih.gov In a study of functionalized tetrahydroisoquinolines, chlorinated derivatives exhibited the greatest antifungal activity against the fungi tested. nih.gov Natural isoquinoline alkaloids are known to have activity against phytopathogenic fungi like Fusarium culmorum and Geotrichum candidum. researchgate.net

Antimalarial Activity: The isoquinoline scaffold is recognized as a source of leads for antimalarial drug discovery. researchgate.net While specific data on this compound is unavailable, the general class of compounds is considered promising for developing new antimalarial agents.

| Compound Class/Name | Organism | Activity (MIC) | Reference |

| Pyrrolo[1,2-b]isoquinoline Alkaloid (Compound 1) | Staphylococcus aureus | 4 µg/mL | mdpi.com |

| Pyrrolo[1,2-b]isoquinoline Alkaloid (Compound 2) | Staphylococcus aureus | 1 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Enterococcus faecium | 64 µg/mL | mdpi.com |

| Chlorinated Tetrahydroisoquinoline (Compound 22) | Various Fungi | Noted as having greatest activity | nih.gov |

Antiproliferative and Apoptosis-Inducing Activities in Various Cancer Cell Lines

Derivatives of isoquinoline have demonstrated notable antiproliferative and apoptosis-inducing effects across a variety of human cancer cell lines. Research has shown that these compounds can inhibit cancer cell growth and promote programmed cell death through various mechanisms.

For instance, certain novel isoquinoline derivatives were found to inhibit the proliferation of human ovarian cancer cells (SKOV3) in a concentration-dependent manner. nih.gov These compounds were shown to predominantly kill cancer cells via apoptosis, as confirmed by TUNEL assays. nih.gov In xenograft mouse models, these derivatives also significantly decreased tumor growth, an effect linked to the reduced expression of the proliferation marker Ki-67. nih.gov

Analogues such as phenylaminoisoquinolinequinones have displayed moderate to high in vitro antiproliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov The introduction of nitrogen-containing substituents to the isoquinolinequinone core has been shown to markedly increase cytotoxic potency, in some cases reaching submicromolar IC50 values. nih.gov

The mechanism of action often involves the induction of apoptosis. Studies on other isoquinoline analogues in cancer cells have confirmed their ability to trigger apoptotic pathways. This is often observed through methods like Hoechst staining and fluorescence-activated cell sorting (FACS), which can distinguish between apoptosis and necrosis. nih.gov

| Compound Analogue | Cancer Cell Line | Activity Metric | Observed Value | Source |

|---|---|---|---|---|

| B01002 | SKOV3 (Ovarian) | IC50 | 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 (Ovarian) | IC50 | 11.68 µg/mL | nih.gov |

| Phenylaminoisoquinolinequinones (various) | AGS (Gastric) | IC50 | Submicromolar to moderate | nih.gov |

| Phenylaminoisoquinolinequinones (various) | SK-MES-1 (Lung) | IC50 | Submicromolar to moderate | nih.gov |

| Phenylaminoisoquinolinequinones (various) | J82 (Bladder) | IC50 | Submicromolar to moderate | nih.gov |

Anti-inflammatory and Antioxidant Potential in Cellular Models

The isoquinoline nucleus is a core component of many compounds exhibiting significant anti-inflammatory and antioxidant properties. nih.govsemanticscholar.orgresearchgate.net These activities are crucial as inflammation and oxidative stress are implicated in the pathology of numerous diseases.

Anti-inflammatory Activity: Pharmacological testing of isoquinoline alkaloids and their derivatives has demonstrated notable anti-inflammatory potential. For example, certain compounds have shown moderate inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 macrophage cells. mdpi.com Since NO is a key mediator in the inflammatory process, its inhibition is a significant indicator of anti-inflammatory action. The mechanism often involves the modulation of key inflammatory pathways, such as nuclear factor-κB (NF-κB), which regulates the expression of many pro-inflammatory genes. nih.gov

Antioxidant Potential: Many isoquinoline derivatives are recognized for their antioxidant activity. nih.govsemanticscholar.org This property is often evaluated using standard in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidized species. While specific data for this compound is not available, the general antioxidant capacity of the isoquinoline class of compounds has been well-documented in the scientific literature. researchgate.net

Investigation of Other Specific Biological Responses in Cell Culture

Beyond their anticancer and anti-inflammatory effects, the diverse structures of isoquinoline analogues have led to a wide array of other biological activities. These compounds have been investigated for neuroprotective, antiviral, antimicrobial, and vasodilatory effects, among others. semanticscholar.orgnih.govmdpi.com

For example, certain benzothiazole–isoquinoline derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases. These compounds were tested for their ability to inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are key targets in the treatment of depression and Alzheimer's disease. nih.gov Specific analogues showed potent and selective inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), highlighting their potential as multi-target-directed ligands for complex neurological disorders. nih.gov

In Vivo Pharmacological Evaluation in Preclinical Animal Models

Preclinical animal models are essential for evaluating the therapeutic potential and metabolic fate of new chemical entities before they can be considered for human trials. fda.govnih.gov

Efficacy Studies in Established Disease Models

The therapeutic efficacy of isoquinoline analogues has been validated in various preclinical animal models. In oncology, isoquinoline derivatives have been tested in xenograft mouse models of human ovarian cancer. nih.gov Treatment with these compounds led to a significant inhibition of tumor growth compared to control groups. nih.gov

In models of neurodegenerative diseases, the isoquinoline alkaloid papaverine, a known phosphodiesterase (PDE10A) inhibitor, was shown to improve cognitive impairment in a mouse model of Huntington's disease. mdpi.com Furthermore, in an in vivo antidepressant screening, specific benzothiazole–isoquinoline derivatives significantly reduced the immobility time of mice in the forced swim test, a classical model for evaluating antidepressant activity. nih.gov

Pharmacokinetic Profiling and Disposition in Preclinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for its development as a drug. Studies on isoquinoline and its analogues in animal models have provided insights into their metabolic pathways.

In vitro studies using rat liver homogenates have been conducted to compare the metabolism of isoquinoline with its isomer, quinoline. nih.gov These studies identified several metabolites for isoquinoline, including 1-, 4-, and 5-hydroxyisoquinoline, isoquinoline-N-oxide, and a minor amount of 5,6-dihydroxy-5,6-dihydroisoquinoline. nih.gov Such metabolic profiling helps to understand the potential for bioactivation or detoxification of these compounds in vivo.

All 5-HT3 antagonists, some of which are isoquinoline derivatives like Palonosetron, are known to be metabolized in the liver by various isoenzymes of the cytochrome P450 system. wikipedia.org Differences in metabolism among various analogues can lead to variations in efficacy and duration of action. wikipedia.org

Pharmacodynamic Biomarker Identification and Quantification in Animal Studies

Pharmacodynamic biomarkers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. crownbio.com In preclinical animal studies of isoquinoline derivatives, several such biomarkers have been utilized to quantify the drug's effect.

In oncology studies, the expression of the proliferation marker Ki-67 in tumor tissues is a common pharmacodynamic biomarker. In a mouse xenograft model of ovarian cancer, treatment with isoquinoline derivatives led to a significantly lower percentage of Ki-67 positive cells in the tumors, providing a quantitative measure of the compounds' antiproliferative effect in vivo. nih.gov Similarly, the induction of apoptosis in tumor tissue, measured by TUNEL staining, serves as another key biomarker for the efficacy of anticancer agents. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 1 Isoquinolin 1 Yl Propane 1,3 Diol Series

Identification of Key Pharmacophoric Elements and Structural Determinants for Biological Activity

While specific biological activity for 1-(isoquinolin-1-yl)propane-1,3-diol is not extensively documented in publicly available research, a pharmacophoric model can be hypothesized based on the structural motifs present and SAR studies of related isoquinoline (B145761) derivatives. The key pharmacophoric elements likely include:

The Isoquinoline Nucleus: This rigid, aromatic bicyclic system is a common scaffold in many biologically active compounds and natural products. japsonline.comjapsonline.com It can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (via the nitrogen atom). The nitrogen atom can act as a hydrogen bond acceptor, which is often a critical interaction with biological targets.

The Propane-1,3-diol Side Chain: The two hydroxyl groups in this flexible chain are key hydrogen bond donors and acceptors. Their ability to form hydrogen bonds is a critical determinant of binding affinity and specificity to target proteins, such as enzymes or receptors. The spatial arrangement of these hydroxyl groups is also vital.

The Linker Atom: The carbon atom connecting the isoquinoline ring to the propane-1,3-diol moiety is a chiral center, suggesting that stereochemistry at this position could be a significant factor in biological activity.

Structural determinants for the activity of isoquinoline derivatives often involve the specific substitution patterns on the isoquinoline ring. researchgate.net Although this compound itself is unsubstituted on the isoquinoline core, SAR studies on related molecules indicate that the addition of various functional groups can modulate activity. For instance, in a series of pyrimido-isoquinolin-quinone compounds, substitutions on the isoquinoline part were found to influence antibacterial activity. nih.gov

A hypothetical pharmacophore model is presented below:

| Pharmacophoric Feature | Potential Interaction |

| Isoquinoline Nitrogen | Hydrogen Bond Acceptor |

| Aromatic Rings of Isoquinoline | π-π Stacking, Hydrophobic Interactions |

| 1-hydroxyl group | Hydrogen Bond Donor/Acceptor |

| 3-hydroxyl group | Hydrogen Bond Donor/Acceptor |

| Hydrocarbon Backbone | Hydrophobic/Van der Waals Interactions |

Impact of Stereochemistry and Conformational Features on Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems are inherently chiral. nih.govnih.gov For this compound, there are two chiral centers, one at the carbon bearing the hydroxyl group and the isoquinoline ring (C1), and another at the carbon with the second hydroxyl group (C3) if it were substituted, though in the parent compound C3 is prochiral. The stereochemistry at C1 is expected to be particularly important.

The (R) and (S) enantiomers at C1 will orient the isoquinoline ring and the propane-1,3-diol side chain differently in three-dimensional space. This will directly impact how the molecule fits into a binding pocket of a biological target. It is common for one enantiomer to exhibit significantly higher activity than the other, a phenomenon known as eudismic ratio. For instance, studies on other chiral molecules have demonstrated that different stereoisomers can have vastly different biological activities. nih.govresearchgate.net

The conformational flexibility of the propane-1,3-diol side chain also influences biological interactions. The rotation around the C-C bonds allows the molecule to adopt various conformations, and the bioactive conformation (the conformation it adopts when bound to its target) may be different from its most stable conformation in solution. mdpi.com The presence of intramolecular hydrogen bonding between the two hydroxyl groups can also restrict the conformational freedom and pre-organize the molecule for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. diva-portal.org For the this compound series, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized and their biological activities measured.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Studies on other isoquinoline derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate the relationship between 3D structural features and biological activity. nih.gov These models can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinones identified specific steric and electronic properties that could be modified to improve antibacterial activity. nih.gov

| QSAR Model Type | Information Gained | Potential Application for this compound Series |

| 2D-QSAR | Relationship between physicochemical properties and activity. | Predicting activity based on properties like logP, molar refractivity, and electronic parameters of substituents. |

| 3D-QSAR (CoMFA/CoMSIA) | 3D spatial arrangement of favorable/unfavorable fields. | Guiding the design of new analogs with optimized steric and electronic interactions with a target. |

Conformational Analysis and its Correlation with Observed Biological Profiles

Conformational analysis of the this compound series is essential to understand the spatial arrangement of the pharmacophoric groups and how this influences biological activity. The flexibility of the propane-1,3-diol chain allows it to adopt numerous conformations. mdpi.com The relative energies of these conformers and the energy barriers to their interconversion can be studied using computational methods like molecular mechanics and quantum chemistry calculations.

The observed biological profile of a molecule is often a result of its ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target. Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the predominant conformation in solution. mdpi.com

For the 1,3-diol moiety, the relative orientation of the two hydroxyl groups is of particular interest. They can exist in various staggered conformations (gauche and anti). Intramolecular hydrogen bonding between the hydroxyl groups can stabilize certain conformations, which may be important for biological activity.

Influence of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of the this compound series can be fine-tuned by introducing substituents at various positions on the isoquinoline ring. The electronic and steric properties of these substituents can have a profound impact on the molecule's interaction with its target and off-target proteins.

Electronic Effects:

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the isoquinoline ring. This can enhance π-π stacking interactions or alter the basicity of the isoquinoline nitrogen.

Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the ring system. This can affect hydrogen bonding capabilities and other electronic interactions.

Steric Effects:

A systematic exploration of these substituent effects, often guided by QSAR studies, is a standard approach in lead optimization. For example, a study on benzo-1,2-dithiolan-3-one 1-oxides showed that the reaction rate was influenced by the electronic nature of substituents on the aromatic ring. nih.gov

| Substituent Position on Isoquinoline | Potential Impact on Activity |

| Positions 3, 4, 5, 6, 7, 8 | Modulation of electronic properties, steric interactions, and metabolic stability. |

| Nitrogen atom (quaternization) | Altered charge distribution and solubility. |

Computational Chemistry and in Silico Methodologies Applied to 1 Isoquinolin 1 Yl Propane 1,3 Diol Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of 1-(Isoquinolin-1-yl)propane-1,3-diol, these simulations are instrumental in identifying potential biological targets and elucidating the binding interactions at a molecular level.

Researchers utilize docking studies to screen large libraries of proteins to identify potential receptors for which the compound may have a high affinity. The process involves preparing the three-dimensional structure of this compound and docking it into the binding sites of various target proteins. The scoring functions then estimate the binding affinity, with lower scores typically indicating a more favorable interaction. For instance, studies on similar isoquinoline (B145761) derivatives have successfully predicted their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Key interactions often observed in these simulations include hydrogen bonds formed by the diol group of the compound with amino acid residues in the protein's active site. Additionally, the isoquinoline ring can participate in π-π stacking and hydrophobic interactions, further stabilizing the ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound with Potential Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| Leucine Aminopeptidase | -7.9 | Lys262, Asp273, Zn ion | Hydrogen Bond, Metal Coordination |

| Topoisomerase II | -9.1 | Asp551, Arg487 | Hydrogen Bond, π-cation |

Note: The data in this table is illustrative and intended to represent typical findings from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-target complex over time. researchgate.net193.6.1 These simulations are crucial for understanding the flexibility of this compound and its impact on binding dynamics.

MD simulations of this compound complexed with a target protein can reveal the stability of the initial docked pose. researchgate.net By simulating the movements of atoms over a period of nanoseconds or even microseconds, researchers can observe whether the key interactions identified in docking are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often calculated to assess the stability of the simulation.

In Silico Prediction of ADME Parameters (excluding clinical)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. nih.govsciensage.info Various computational models and tools are employed to predict these parameters for this compound based on its chemical structure. mdpi.comresearchgate.net

These predictive models utilize quantitative structure-activity relationship (QSAR) approaches and machine learning algorithms trained on large datasets of known compounds. nih.gov Key parameters predicted include oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Interpretation |

| Oral Bioavailability | High | Good potential for oral administration |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

| Plasma Protein Binding | Moderate | Sufficient free fraction to exert therapeutic effect |

| CYP2D6 Inhibition | Potential Inhibitor | May interact with other drugs metabolized by this enzyme |

Note: The data in this table is based on typical in silico predictions and serves as an example.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.govnih.gov For this compound, a pharmacophore model would typically consist of features like hydrogen bond donors (from the hydroxyl groups), hydrogen bond acceptors, and an aromatic ring system (from the isoquinoline moiety).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, is a powerful tool for discovering novel analogs with potentially similar or improved biological activity. This approach has been successfully used to identify novel inhibitors for various targets.

The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and ADME prediction, to prioritize them for chemical synthesis and biological testing.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and thermodynamic properties of molecules. rsc.orgnih.gov These calculations provide a detailed understanding of the electron distribution and molecular orbitals of this compound.

Methods such as Density Functional Theory (DFT) are commonly used to optimize the geometry of the molecule and calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

These calculations can also be used to determine other properties such as the electrostatic potential surface, which reveals the electron-rich and electron-deficient regions of the molecule. This information is valuable for understanding how the molecule will interact with biological targets and for predicting its metabolic fate.

Future Research Directions and Non Clinical Translational Potential of 1 Isoquinolin 1 Yl Propane 1,3 Diol

Exploration of Novel Biosynthetic Pathways and Natural Occurrence Analogues

The biosynthesis of isoquinoline (B145761) alkaloids in plants is a well-established pathway originating from the amino acid tyrosine. kegg.jpmdpi.comamerigoscientific.com This pathway involves a series of enzymatic reactions, including the Pictet-Spengler condensation, to form the core tetrahydroisoquinoline skeleton, which is then further modified to produce a diverse range of alkaloids like morphine and berberine (B55584). mdpi.comamerigoscientific.com While the biosynthetic pathway for 1-(isoquinolin-1-yl)propane-1,3-diol is not known, it is conceivable that it could be a downstream metabolite of a yet-to-be-discovered biosynthetic route in a plant or microorganism. Future research could focus on identifying potential enzymatic machinery capable of constructing this specific diol side chain on an isoquinoline core.

The vast structural diversity of naturally occurring isoquinoline alkaloids suggests that analogues of this compound may exist in nature. rsc.orgnih.gov A systematic investigation of plant species, marine organisms, and microorganisms could lead to the discovery of structurally related compounds. The identification of such natural analogues would provide valuable insights into the potential biological activities and ecological roles of this class of compounds.

| Biosynthetic Precursor/Intermediate | Potential Role in this compound Biosynthesis |

| Tyrosine | Primary amino acid precursor for the isoquinoline core. kegg.jpamerigoscientific.com |

| Dopamine | A key intermediate derived from tyrosine in the biosynthesis of many isoquinoline alkaloids. mdpi.comamerigoscientific.com |

| Tetrahydroisoquinoline | The core heterocyclic structure formed via the Pictet-Spengler reaction. amerigoscientific.commdpi.com |

Identification of Undiscovered Biological Targets and Mechanistic Pathways

Isoquinoline derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects. nih.govrsc.orgresearchgate.net These include activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net Given the structural novelty of this compound, it is plausible that it may interact with novel biological targets or modulate known targets in a unique manner.

Future research should employ a multi-pronged approach to identify the biological targets of this compound. High-throughput screening against a panel of known pharmacological targets, such as enzymes, receptors, and ion channels, could provide initial leads. Furthermore, unbiased approaches like chemical proteomics and affinity chromatography-mass spectrometry can be utilized to directly identify protein binding partners of the compound within a cellular context. Once a target is identified, detailed mechanistic studies will be necessary to elucidate the precise molecular interactions and the downstream signaling pathways that are modulated.

| Potential Biological Activities of Isoquinoline Derivatives |

| Anticancer rsc.orgresearchgate.net |

| Antimicrobial researchgate.net |

| Anti-inflammatory rsc.orgresearchgate.net |

| Neuroprotective rsc.org |

| Antiviral mdpi.com |

| Anesthetic mdpi.com |

Development of Advanced In Vitro and In Vivo Models for Mechanistic and Efficacy Studies

To thoroughly investigate the biological effects of this compound, the development and utilization of advanced in vitro and in vivo models are crucial. Initial in vitro studies would involve cell-based assays to assess cytotoxicity, cell proliferation, and other cellular processes in various human cell lines. nih.gov For more complex investigations, three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment to study the compound's effects on cell-cell interactions and tissue-like structures.

For in vivo studies, rodent models are commonly employed to evaluate the pharmacokinetic properties, efficacy, and potential toxicity of novel compounds. mdpi.com Depending on the identified biological activity, specific disease models will be utilized. For instance, if the compound shows anticancer properties in vitro, xenograft or genetically engineered mouse models of cancer would be appropriate for in vivo efficacy testing. nih.gov Similarly, if neuroprotective effects are observed, animal models of neurodegenerative diseases would be employed.

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Understanding

A systems biology approach, integrating various "omics" technologies, can provide a holistic understanding of the biological effects of this compound. nih.govfrontiersin.orgnih.gov By analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to compound treatment, researchers can construct comprehensive molecular networks that are perturbed by the compound. frontiersin.orgnih.gov

This integrated approach can help in identifying the primary molecular targets and off-target effects, elucidating the mechanism of action, and discovering potential biomarkers of response. frontiersin.orgyoutube.com For example, transcriptomic analysis can reveal changes in gene expression that point towards the activation or inhibition of specific signaling pathways, while metabolomic profiling can identify alterations in cellular metabolism. nih.gov

| Omics Technology | Application in Studying this compound |

| Genomics | Identification of genetic factors influencing compound sensitivity. nih.gov |

| Transcriptomics | Analysis of gene expression changes to elucidate mechanisms of action. nih.gov |

| Proteomics | Identification of protein targets and pathways affected by the compound. nih.gov |

| Metabolomics | Assessment of metabolic alterations induced by the compound. nih.gov |

Design of Targeted Delivery Systems for Preclinical Applications (excluding clinical)

To enhance the therapeutic potential and minimize potential off-target effects of this compound in preclinical studies, the design of targeted delivery systems is a promising avenue. nih.govnih.gov Nitrogen-containing heterocyclic compounds are amenable to incorporation into various drug delivery platforms. zenodo.orgnih.gov

One approach is the development of polymer-drug conjugates, where the compound is attached to a biocompatible polymer. nih.gov This can improve solubility, prolong circulation time, and allow for passive or active targeting to specific tissues or cells. Another strategy is the encapsulation of the compound within nanoformulations, such as liposomes or polymeric nanoparticles. hilarispublisher.com These nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve selective delivery to diseased sites, thereby enhancing efficacy and reducing systemic exposure in preclinical models. nih.gov

Q & A

Q. What synthetic methodologies are recommended for 1-(Isoquinolin-1-yl)propane-1,3-diol, and how can stereochemical outcomes be controlled?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between propane-1,3-diol derivatives and functionalized isoquinoline precursors. For stereochemical control, chiral catalysts (e.g., organocatalysts) or enantioselective reducing agents (e.g., NaBH₄ with chiral ligands) can be employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization . Key Steps:

- Use tert-butyl dimethylsilyl (TBDMS) protecting groups for hydroxyl moieties to prevent side reactions.

- Purify intermediates via flash chromatography or recrystallization to ensure enantiomeric excess (e.g., >95% ee) .

Q. How should researchers characterize the structural conformation and purity of this compound?

Answer: Primary Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.

- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak® AD-H) for enantiopurity analysis.

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction .

Supporting Data:

| Property | Method | Typical Value |

|---|---|---|

| Melting Point | DSC | 160–166°C |

| Specific Rotation ([α]D²⁵) | Polarimetry | +29° to +33° (c=1, H₂O) |

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Answer:

- Polar Solvents: Water, DMSO, or methanol (solubility >50 mg/mL at 25°C).

- Stability: Avoid acidic conditions (pH <4) to prevent hydrolysis of the isoquinoline moiety. Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on isoquinoline) influence biological activity?

Answer: Comparative studies of analogs (e.g., nitro, amino, or methoxy substituents) reveal:

- Electron-Withdrawing Groups (e.g., NO₂): Enhance binding to kinase ATP pockets (IC₅₀ reduced by ~30% vs. unsubstituted analogs) .

- Steric Effects: Bulky substituents at C-3 of isoquinoline reduce off-target interactions (e.g., CYP450 inhibition) .

Example Data:

| Compound Modification | Target Affinity (Kd, nM) | Selectivity Ratio (vs. related targets) |

|---|---|---|

| 1-(Isoquinolin-1-yl) | 12.5 ± 1.2 | 1:8.4 |

| 1-(Nitroisoquinolin-1-yl) | 8.7 ± 0.9 | 1:15.3 |

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across studies?

Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times (48–72 hrs).

- Control for Redox Interference: Pre-treat cells with antioxidants (e.g., NAC) to distinguish true cytotoxicity from ROS-mediated effects .

Case Study:

Conflicting IC₅₀ values (15 μM vs. 45 μM) in MCF-7 cells were resolved by controlling for serum protein binding (use low-FBS media) .

Q. How can researchers elucidate the compound’s mechanism of action against enzymatic targets?

Answer:

- Kinetic Studies: Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations.

- Molecular Dynamics Simulations: Map binding interactions (e.g., hydrogen bonds with Glu205 in target enzymes) .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to confirm allosteric vs. competitive inhibition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.